molecular formula C11H13NO5S B092089 8-Hydroxy-1-methylquinolinium methyl sulfate CAS No. 19104-24-6

8-Hydroxy-1-methylquinolinium methyl sulfate

Cat. No. B092089
CAS RN: 19104-24-6
M. Wt: 271.29 g/mol
InChI Key: CHEJLLKYVOCJJE-UHFFFAOYSA-N
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Description

8-Hydroxy-1-methylquinolinium methyl sulfate, commonly referred to as 8-hydroxyquinoline sulfate (8-HQS), is a compound known for its chelating properties, particularly its ability to bind metals. It is used in various applications, including as a preservative in immunobiological preparations and in complexing with metal ions such as uranyl ions. The compound is also recognized for its antimicrobial activity, making it a useful additive in solutions such as tuberculin purified protein derivative (PPD) for the Mantoux test .

Synthesis Analysis

The synthesis of 8-hydroxyquinoline sulfate involves several raw materials and intermediates. The compound is commercially produced and is known by names such as Chinosol or Cryptonol. It belongs to the quinoline group, indicating that its synthesis likely involves the formation of the quinoline ring followed by the introduction of the sulfate group .

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline sulfate has been characterized as existing in a zwitterionic form in both its anhydrous and monohydrated states. The sulfate group is positioned trans to the C8 atom of the quinoline ring. The stability of the structure is enhanced by intermolecular hydrogen bonds, which are crucial for the compound's properties and reactivity .

Chemical Reactions Analysis

8-Hydroxyquinoline sulfate is known to interact with various components in solution, leading to different chemical reactions. For instance, it can dissociate into 8-hydroxyquinoline (8-HQ) and sulfuric acid in buffered solutions. The free 8-HQ can then form reversible associations with other molecules such as polysorbate 80 or macromolecules present in tuberculin PPD solutions. Additionally, 8-HQ can react with metal impurities to form chelates, which can sometimes lead to the formation of dark crystalline deposits .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline sulfate are influenced by its molecular structure and its interactions with other substances. It is practically insoluble in water, which is why its sulfate salt is used for applications requiring water solubility. The compound's ability to bind metals can affect its stability in solutions, as observed in the rapid decrease in concentrations of 8-HQS when exposed to different temperatures and vial positions. Its antimicrobial activity is also a significant physical property, as it can effectively destroy certain yeast, mold species, and bacteria at specific concentrations .

Scientific Research Applications

Antimicrobial Activity

A novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), synthesized from 1-methyl-1,2-dihydroquinolin-4-ol and 5-chloromethyl-8-hydroxyquinoline hydrochloride, and its metal complexes with various divalent transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), have shown promising in vitro antimicrobial activity against multiple bacterial strains including Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and fungi such as Aspergillus niger (Patel & Patel, 2017).

Fungicidal Activity

The fungicidal activity of 8-hydroxyquinoline sulfate has been investigated, demonstrating its effectiveness against various mold strains including Cladosporium cladosporioides, Alternaria tenuissima, Stachybotrys chartarum, Aspergillus flavus, and Penicillium notatum. The study found significant inhibition of mycelial growth and spore germination, especially at higher concentrations (Nabrdalik, 2012).

Metallosupramolecular Chemistry

8-Hydroxyquinoline has been recognized for its significant role in metallosupramolecular chemistry. Its derivatives have been employed to develop new supramolecular sensors, emitting devices, or self-assembled aggregates, leveraging its ability to complex a range of transition metal ions (Albrecht et al., 2008).

Future Directions

Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . This suggests that future research could focus on exploring the therapeutic potential of 8-Hydroxy-1-methylquinolinium methyl sulfate and related compounds.

properties

IUPAC Name

1-methylquinolin-1-ium-8-ol;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEJLLKYVOCJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172630
Record name 8-Hydroxy-1-methylquinolinium methyl sulfate
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Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

8-Hydroxy-1-methylquinolinium methyl sulfate

CAS RN

19104-24-6
Record name Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1)
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Record name 8-Hydroxy-1-methylquinolinium methyl sulfate
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Record name 8-Hydroxy-1-methylquinolinium methyl sulfate
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Record name 8-hydroxy-1-methylquinolinium methyl sulphate
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Record name 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE
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Synthesis routes and methods

Procedure details

Into a 2-liter three-neck flask provided with a mechanical agitator, with a reflux-condenser and calcium chloride tube, and with a dropping funnel, one introduces 145 g of 8-hydroxyquinoline (i.e. 1 mole) and 200 ml of dimethyl acetamide. After dissolution of the 8-hydroxyquinoline, one cools the reaction mixture with a bath of ice water and one adds, drop by drop, by means of the dropping funnel, 126 g of freshly distilled methylsulfate (i.e. 1 mole). Shortly after the completion of the addition, a light yellow compound crystallizes little by little. One continues the agitation for 2 hours after the introduction of the methylsulfate and then leaves the mixture to rest overnight in a brine bath. The quaternary salt which is formed is dried, washed with anhydrous ether and recrystallized in methanol. Weight obtained = 219 g; Melting point = 158°C; Yield = 81%.
Quantity
145 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
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Quantity
200 mL
Type
solvent
Reaction Step Five

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